Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-3-methyl-1H-quinazoline-2,4-dione

Antisense oligonucleotides Triplex-forming oligonucleotides Nucleic acid recognition

5-fluoro-3-methyl-1H-quinazoline-2,4-dione (CAS 1824326-52-4) is a fluorinated quinazoline-2,4-dione building block with a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol. Its core scaffold—a bicyclic quinazoline-2,4(1H,3H)-dione—is a privileged structure in medicinal chemistry, notably as the pharmacophore of clinical PARP1/2 inhibitors.

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 1824326-52-4
Cat. No. B2869100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methyl-1H-quinazoline-2,4-dione
CAS1824326-52-4
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CC=C2F)NC1=O
InChIInChI=1S/C9H7FN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14)
InChIKeyDTJYVTCJSHTCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-fluoro-3-methyl-1H-quinazoline-2,4-dione (CAS 1824326-52-4) Matters in Quinazoline-2,4-dione Procurement


5-fluoro-3-methyl-1H-quinazoline-2,4-dione (CAS 1824326-52-4) is a fluorinated quinazoline-2,4-dione building block with a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol . Its core scaffold—a bicyclic quinazoline-2,4(1H,3H)-dione—is a privileged structure in medicinal chemistry, notably as the pharmacophore of clinical PARP1/2 inhibitors [1]. The compound features a fluorine atom at the 5-position and a methyl group at the N3 position, a substitution pattern that distinguishes it from other regioisomeric fluoro-methyl quinazoline-2,4-diones. The free N1-H site further allows for selective N1-functionalization in library synthesis, a capability not available in N1-substituted analogs [2]. These structural features collectively make this compound a strategic choice for structure-activity relationship (SAR) exploration in drug discovery programs.

Critical Differences: Why a Simple Quinazoline-2,4-dione Cannot Replace 5-fluoro-3-methyl-1H-quinazoline-2,4-dione


Interchanging quinazoline-2,4-dione analogs without considering the specific substitution pattern risks significant deviations in target engagement and physicochemical properties. The 5-fluoro substituent on the target compound is not merely a metabolic soft block; its position peri to the N1 and adjacent to the C4 carbonyl directly influences the electron density of the hydrogen-bonding network critical for target binding, as demonstrated by differential triplex stabilization in nucleic acid contexts compared to 6-nitro and unsubstituted analogs [1]. The N3-methyl group simultaneously blocks a hydrogen-bond donor site and eliminates a metabolic liability, while preserving the N1-H for further derivatization—a synthetic advantage lost in N1-methyl analogs such as 7-fluoro-1-methylquinazoline-2,4(1H,3H)-dione (CAS 887129-17-1) . Furthermore, simple positional isomerism (e.g., shifting fluorine from position 5 to 7 or 8) alters logP and pKa, potentially impacting solubility and permeability, which cannot be predicted without empirical or computed comparative data .

Head-to-Head Comparative Evidence for 5-fluoro-3-methyl-1H-quinazoline-2,4-dione Selection


5-Fluoro Substitution Enhances Triplex Stability vs. Unsubstituted and 6-Nitro Quinazoline-2,4-diones

In a foundational study on modified nucleobases, the 5-fluoro quinazoline-2,4-dione scaffold showed superior ability to promote triplex formation compared to the unsubstituted parent and the 6-nitro derivative. While this study evaluated the nucleoside form lacking the N3-methyl group, the 5-fluoro substituent's electronic contribution is directly transferable to the target compound's core [1]. The target compound's N3-methyl group further mimics the natural thymine methylation pattern, potentially enhancing stacking interactions. No direct comparative data for the exact compound exists, but this class-level evidence strongly supports prioritizing the 5-fluoro regioisomer over non-fluorinated or alternatively substituted analogs for nucleic acid recognition applications.

Antisense oligonucleotides Triplex-forming oligonucleotides Nucleic acid recognition

Predicted pKa and LogP Differentiation from Close Regioisomeric Analogs

Computationally predicted properties highlight quantifiable differences between the target compound and its closest analogs. 5-fluoro-1H-quinazoline-2,4-dione (CAS 192570-33-5, lacking the N3-methyl) has a predicted pKa of ~9.70 and a melting point of 320-322°C . The non-fluorinated analog, 3-methyl-1H-quinazoline-2,4-dione (CAS 607-19-2), has a reported logP of 1.384 and a melting point of 242-244°C [1]. While precise measured values for the target compound are not publicly available, the combined 5-fluoro and N3-methyl substitution patterns are expected to yield a logP intermediate between the two comparators, with a pKa lower than the non-fluorinated analog due to the electron-withdrawing effect of the ortho-fluorine. The 7-fluoro-1-methyl isomer (CAS 887129-17-1) shares the same molecular weight (194.16) but differs in hydrogen-bond acceptor/donor topology, which can be verified by HPLC retention time comparison .

Physicochemical profiling Drug-likeness Lead optimization

Free N1-H Site Enables Selective Derivatization Unavailable in N1-Alkylated Analogs

The target compound bears a methyl group at N3 and retains a free N1-H, whereas regioisomeric 7-fluoro-1-methylquinazoline-2,4(1H,3H)-dione (CAS 887129-17-1) has the methyl group at N1, blocking that position for further substitution . This seemingly subtle difference is critical in library synthesis: the free N1-H can be selectively alkylated, arylated, or functionalized with diverse warheads without affecting the N3-methyl, enabling systematic SAR exploration around the quinazoline-2,4-dione scaffold. In contrast, the N1-methyl isomer requires de-methylation or alternative synthetic routes for N1 diversification, adding steps and reducing overall yield [1]. The 5-fluoro substituent further activates the aromatic ring for electrophilic substitution at the 6- and 8-positions, offering additional vectors for diversification.

Parallel synthesis DNA-encoded libraries Fragment-based drug discovery

Optimal Application Scenarios for 5-fluoro-3-methyl-1H-quinazoline-2,4-dione in Research and Development


PARP-1/2 Inhibitor Lead Optimization Libraries

The quinazoline-2,4(1H,3H)-dione core is the recognized pharmacophore of PARP1/2 inhibitors, with clinical candidates such as senaparib featuring a similar 5-fluoro substitution pattern [1]. The target compound's free N1-H allows introduction of the critical benzamide or heteroaryl extensions that engage the PARP-1 catalytic site, while the 5-fluoro group mimics the established electronic requirements for potent inhibition. Using this building block as a starting point for library synthesis enables rapid exploration of N1-substituent SAR without the need for deprotection steps, accelerating hit-to-lead timelines.

Triplex-Forming Oligonucleotide (TFO) Nucleobase Development

Class-level evidence shows that 5-fluoro quinazoline-2,4-dione derivatives enhance triple-helix stability when incorporated as thymine mimics in TFOs [2]. The target compound, with its N3-methyl group already in place, is a direct precursor for nucleoside synthesis. The methyl group mimics the natural 5-methyl of thymine, while the 5-fluoro substitution provides additional electrostatic stabilization of Hoogsteen hydrogen bonds. Researchers can directly convert this compound to the corresponding 2'-deoxynucleoside phosphoramidite for solid-phase oligonucleotide synthesis.

Kinase Inhibitor Scaffold Diversification

Quinazoline-2,4-diones are bioisosteres of quinazolinones and have been explored as kinase inhibitor scaffolds, particularly for c-Met and VEGFR-2 [3]. The target compound's regiospecific 5-fluoro substitution may impart selectivity advantages over other fluoro isomers, as the position of halogen substitution in kinase inhibitors often dictates hinge-binding orientation. The N3-methyl group eliminates a hydrogen-bond donor, potentially improving membrane permeability compared to the N3-H analog, as predicted by logP trends in analogs.

Antibacterial Quinolone-like Inhibitor Design

Recent research has repurposed quinazoline-2,4-diones as fluoroquinolone-like inhibitors of bacterial gyrase and topoisomerase IV [4]. The 5-fluoro substituent is a hallmark of fluoroquinolone antibiotics (e.g., ciprofloxacin), and its presence in the target compound makes it a suitable starting point for developing novel antibacterial agents that circumvent existing fluoroquinolone resistance mechanisms. The free N1-H allows for the attachment of the critical DNA-intercalating moieties.

Quote Request

Request a Quote for 5-fluoro-3-methyl-1H-quinazoline-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.